molecular formula C20H32BN3O3 B1408220 2-(4-ethylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1704121-82-3

2-(4-ethylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B1408220
CAS No.: 1704121-82-3
M. Wt: 373.3 g/mol
InChI Key: KYCCHBSDQNQNQW-UHFFFAOYSA-N
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Description

This compound features a 4-ethylpiperazine moiety linked via an acetamide group to a para-substituted phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane unit. The ethyl group on the piperazine may enhance metabolic stability compared to smaller alkyl substituents, while the acetamide linker provides structural flexibility for target engagement.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BN3O3/c1-6-23-11-13-24(14-12-23)15-18(25)22-17-9-7-16(8-10-17)21-26-19(2,3)20(4,5)27-21/h7-10H,6,11-15H2,1-5H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCCHBSDQNQNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CN3CCN(CC3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H27BN2O3C_{18}H_{27}BN_{2}O_{3}, with a molecular weight of approximately 330.23 g/mol. The structure features a piperazine ring and a boron-containing moiety which may contribute to its biological properties.

Anticancer Activity

Research indicates that compounds with piperazine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often overactive in cancer cells. For instance, deuterated variants of related compounds have shown selective inhibition of CDK4/6 kinases, which could be beneficial in treating various cancers such as breast cancer and melanoma .

Antimicrobial Properties

Similar compounds have demonstrated significant antibacterial activity. In vitro studies have shown that certain piperazine derivatives exhibit enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds similar to the one have been reported to outperform traditional antibiotics like Oxytetracycline in inhibiting bacterial growth .

Case Studies

  • Anticancer Studies : A study involving deuterated piperazine derivatives showed promising results in inhibiting tumor growth in animal models of HR-positive breast cancer and non-small-cell lung cancer. The mechanism involved the selective inhibition of CDK4/6 kinases .
  • Antimicrobial Evaluation : Another study evaluated the antibacterial efficacy of piperazine derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds had MIC values significantly lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .

Data Summary

Activity Type Tested Against Results Reference
AnticancerHR-positive breast cancerSignificant tumor growth inhibition
AntimicrobialStaphylococcus aureus, E. coliMIC values lower than Oxytetracycline

Scientific Research Applications

Biological Activities

Research has indicated that compounds with similar structures exhibit a range of biological activities including:

  • Antitumor Activity : Several studies have focused on the antitumor properties of piperazine derivatives. For instance, derivatives containing piperazine have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation .
  • Antidepressant Effects : Piperazine derivatives are often explored for their potential antidepressant effects. The structural modifications in the piperazine ring can enhance their interaction with neurotransmitter receptors .

Applications in Drug Development

This compound's unique structure positions it well for further development as a pharmaceutical agent. Its applications include:

  • Targeting Kinases : The incorporation of the dioxaborolane moiety suggests potential utility in targeting kinases such as ROS1 and other receptor tyrosine kinases implicated in various cancers .
  • Designing PROTACs : Recent advancements in protein degradation technologies have highlighted the use of piperazine-based compounds in designing PROTACs (Proteolysis Targeting Chimeras), which are aimed at selectively degrading target proteins involved in disease pathways .

Case Studies

Several case studies illustrate the efficacy of similar compounds:

  • Inhibition of Topoisomerase II : A study demonstrated that piperazine derivatives could effectively inhibit topoisomerase II, leading to apoptosis in cancer cells. This mechanism underlines their potential as chemotherapeutic agents .
  • Synthesis of Novel Antidepressants : Research into piperazine derivatives has led to the development of new antidepressants that show promise in preclinical trials by modulating serotonin and norepinephrine pathways .
  • Development of Kinase Inhibitors : A series of studies have synthesized pyrimidine derivatives incorporating piperazine rings that exhibit selective inhibition against specific kinases involved in oncogenesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Piperazine Substituents

Key Compounds :
Compound Name Piperazine Substituent Molecular Weight (g/mol) Key Features/Applications References
Main Compound 4-Ethyl ~407.3 (estimated) Boronate ester for cross-coupling
N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide 3-Chlorophenyl 422.75 Halogenated for bioactivity
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide 4-Methoxyphenyl N/A Benzothiazole for CNS targeting
2-(4-Methylpiperazin-1-yl)-N-(4-(6-methylpyridazin-3-yl)phenyl)acetamide 4-Methyl 431.5 Pyridazine for kinase inhibition

Analysis :

  • Halogenated Derivatives : Compounds like the 3-chlorophenyl analog (MW 422.75) are designed for receptor antagonism , leveraging halogen atoms for enhanced binding to hydrophobic pockets. In contrast, the main compound’s boronate ester prioritizes synthetic utility over direct bioactivity.
  • Methoxy and Methyl Groups: The 4-methoxyphenyl substituent in improves solubility, while methyl groups (as in ) balance lipophilicity and metabolic stability.

Acetamide Linker Modifications

Key Compounds :
Compound Name Acetamide Modification Key Features References
Main Compound Unmodified acetamide Flexible linker for boronate positioning
N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide Azetidinone ring Anti-inflammatory/antimicrobial activity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Triazole-thioether linkage Anti-exudative activity

Analysis :

  • The unmodified acetamide in the main compound allows for versatile functionalization, whereas azetidinone (β-lactam) derivatives introduce rigidity, favoring antimicrobial activity. Triazole-thioether analogs leverage heterocycles for anti-inflammatory effects, highlighting how linker modifications dictate pharmacological profiles.

Boronate Ester vs. Alternative Functional Groups

Key Compounds :
Compound Name Functional Group Applications References
Main Compound 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane Cross-coupling reactions
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Sulfonyl group Enzyme inhibition (e.g., kinase targets)
2-(4-Benzylpiperazin-1-yl)-2-phenyl-N-(thiazol-2-yl)acetamide Thiazole ring Antimicrobial/anticancer potential

Analysis :

  • The boronate ester in the main compound enables palladium-catalyzed coupling (e.g., biaryl synthesis) , making it valuable in drug discovery for fragment assembly. Sulfonyl groups (e.g., ) are electron-withdrawing, enhancing interactions with enzymatic active sites. Thiazole-containing analogs exploit heteroaromaticity for DNA intercalation or topoisomerase inhibition.

Q & A

Q. Table 1: Comparative Receptor Binding Profiles

Receptor SubtypeKi (nM)Assay TypeReference
D3R12 ± 2Radioligand
5-HT1A45 ± 5Functional (cAMP)
Kinase X8 ± 1ATP-competition

Q. Table 2: Synthetic Yield Optimization

Reaction ConditionYield (%)Purity (%)
DMF, K₂CO₃, 80°C7898
THF, Et₃N, RT5289

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-ethylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-ethylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

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